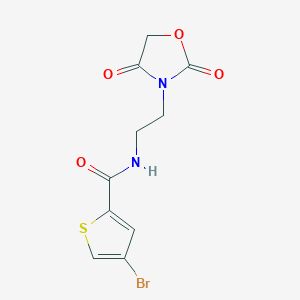![molecular formula C27H18N2O3S3 B2834778 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide CAS No. 477498-78-5](/img/structure/B2834778.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a sulfonamide, and a hydroxyl group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzothiazole ring and the naphthalene rings would likely contribute to the compound’s aromaticity, while the sulfonamide and hydroxyl groups could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For instance, the hydroxyl group might be involved in acid-base reactions, and the sulfonamide group could participate in reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxyl group could increase its solubility in water, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing and Intracellular Imaging
A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This probe shows significant fluorescence enhancement in the presence of Al3+, with applications in intracellular detection of Al3+ in cultured cells. Its structure has been determined through various spectroscopic methods, and its antimicrobial activity has also been evaluated, indicating potential biological applications (Mondal et al., 2015).
Organic Synthesis
An innovative cascade reaction involving benzoyl sulfoxonium ylides and α-diazocarbonyl compounds has been reported, leading to the formation of highly functionalized naphthalenones. This reaction represents a novel pathway to access diversely functionalized naphthalene derivatives, showcasing the compound's utility in complex organic synthesis (Chen et al., 2019).
Antimicrobial Activity and Spectroscopic Characterization
Sulfonamide Schiff bases synthesized from 2-(hydroxy)naphthaldehyde and sulfonamides have been characterized spectroscopically. Their antimicrobial activities against various pathogens have been evaluated, showing better performance against resistant strains compared to standard strains. These findings suggest potential applications in developing new antimicrobial agents (Mondal et al., 2017).
Synthesis and Biological Screening
A series of benzenesulfonamides containing various naphthalene and naphtho[1,2-b]furan derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds display potential as antimicrobial agents, highlighting the role of the sulfonamide moiety in enhancing biological activity (El-Gaby et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3S3/c30-26-21-10-4-3-9-20(21)23(16-25(26)34-27-28-22-11-5-6-12-24(22)33-27)29-35(31,32)19-14-13-17-7-1-2-8-18(17)15-19/h1-16,29-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSLXJVQDWNPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C4=CC=CC=C43)O)SC5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)
![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)
![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)









![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2834715.png)